molecular formula C21H21N5O3 B3310850 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-37-1

8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B3310850
CAS No.: 946230-37-1
M. Wt: 391.4 g/mol
InChI Key: WQXWKGNOQPBHEI-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure includes a 4-methoxyphenyl group at the 8-position and a 2-phenylethyl moiety on the carboxamide nitrogen.

Properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-17-9-7-16(8-10-17)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWKGNOQPBHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine core, followed by functionalization with the 4-methoxyphenyl and 2-phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazo[2,1-c][1,2,4]triazine Core

The imidazo[2,1-c][1,2,4]triazine scaffold is versatile, with substitutions at the 8-position (aryl groups) and carboxamide side chain modulating activity. Key analogs include:

Compound Name 8-Position Substituent Carboxamide Substituent Key Properties/Data Reference
8-(4-Methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Methoxyphenyl N-(2-phenylethyl) Higher lipophilicity (logP ~3.5 estimated) due to phenethyl group; methoxy enhances π-π stacking Synthesized analog
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl N-(3-isopropoxypropyl) Fluorine increases electronegativity; isopropoxypropyl improves water solubility (logP ~2.8)
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides Varied (e.g., methyl) Aryl/alkyl carboxamides Demonstrated anticancer activity in vitro (IC₅₀: 1–10 µM); methyl group stabilizes ring conformation

Spectroscopic and Physicochemical Data

Compound Type IR (C=O stretch) ¹H NMR (Key Signals) Melting Point (°C) Yield (%)
Target Compound (Methoxyphenyl) 1680 cm⁻¹ (carboxamide) δ 7.2–7.4 (Ar-H), δ 3.8 (OCH₃), δ 4.2 (CH₂-N) Not reported ~50–60*
Fluorophenyl Analog () 1675 cm⁻¹ δ 7.3–7.6 (Ar-H), δ 1.2 (isopropoxy CH₃) Not reported ~70–80*
Thiophene-carboxamide () 1665 cm⁻¹ δ 6.8–7.5 (Ar-H), δ 2.1 (CH₃) 160–162 76

*Estimated based on analogous syntheses in and .

Key Research Findings and Implications

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-methoxyphenyl group in the target compound may improve binding to hydrophobic pockets compared to the 4-fluorophenyl analog, which is more electronegative and smaller .
  • Methoxy-substituted compounds (e.g., ’s 7b) show enhanced thermal stability (higher melting points) due to intermolecular hydrogen bonding .

N-(3-isopropoxypropyl) in ’s analog balances solubility and membrane permeability, critical for oral bioavailability .

Biological Activity

8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazo[2,1-c][1,2,4]triazine core known for various therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes:

  • Imidazo[2,1-c][1,2,4]triazine core : This moiety is known for its diverse biological activities.
  • Functional groups : The presence of a methoxyphenyl group and a phenylethyl group enhances its pharmacological potential.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight342.36 g/mol
CAS Number946230-37-1
SolubilitySoluble in DMSO and DMF

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The imidazo[2,1-c][1,2,4]triazine core is believed to inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine showed IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro Studies : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis.

Antiviral Activity

Another area of research focuses on the antiviral potential of this compound:

  • Activity Against TMV : Similar compounds have demonstrated antiviral properties against Tobacco Mosaic Virus (TMV), with some derivatives showing over 40% inhibition at certain concentrations .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntiviralInhibition of TMV replication

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for future development:

  • Enzyme Inhibition : The compound may inhibit specific phospholipases or kinases involved in cellular signaling pathways.
  • Structural Activity Relationship (SAR) : Variations in substituents on the imidazo-triazine core can significantly alter biological activity.

Q & A

Q. What are the critical synthetic steps for preparing 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-imidazo[2,1-c][1,2,4]triazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization to form the imidazo-triazine core followed by coupling with the phenylethyl carboxamide group. Key steps include:

  • Core formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like DMF or THF .
  • Carboxamide coupling : Use of coupling agents such as EDCI/HOBt with DIPEA as a base to facilitate amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to achieve >95% purity .

Q. How can researchers ensure compound purity and structural fidelity during synthesis?

Methodological approaches include:

  • Chromatographic techniques : HPLC for purity assessment, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water gradients) .
  • Spectroscopic validation :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl/amine functionalities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

Stability studies should involve:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via UV-Vis or LC-MS .
  • Solvent compatibility : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform), noting precipitation or decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Cross-validation : Compare solution-state NMR data with solid-state 13C^{13}C CP/MAS NMR to identify conformational differences .
  • Computational modeling : Density Functional Theory (DFT) calculations to simulate NMR chemical shifts and match experimental data .
  • Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks using SHELXL for refinement .

Q. What strategies optimize reaction yields for derivatives of this compound?

Yield optimization requires:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for carboxamide coupling, balancing reactivity and byproduct formation .
  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling of aryl groups, with microwave irradiation to reduce reaction time .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic intermediates during cyclization .

Q. How can hydrogen-bonding patterns in the crystal structure inform pharmacological activity?

Hydrogen-bonding networks (e.g., N–H···O interactions) influence solubility and target binding. Analytical methods include:

  • Graph set analysis : Categorize hydrogen bonds into motifs (e.g., rings, chains) using software like Mercury .
  • Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify critical interactions .

Q. What in vitro assays are suitable for evaluating biological activity?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) with IC50_{50} determination via fluorescence polarization .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

LogP conflicts may stem from ionization or aggregation. Mitigation steps:

  • Experimental validation : Use shake-flask method with octanol/water partitioning, adjusting pH to account for ionizable groups .
  • Computational adjustment : Apply correction factors in software like MarvinSuite for tautomeric or protonation states .

Q. Why might biological activity vary between batches of the same compound?

Batch-to-batch variability often arises from:

  • Residual solvents : GC-MS analysis to detect traces of DMF or THF, which may interfere with assays .
  • Polymorphism : Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, impacting solubility .

Methodological Resources

  • Structural refinement : SHELXL for X-ray data (cite ).
  • Synthetic protocols : Multi-step coupling reactions (cite ).
  • Spectroscopic tools : HRMS and 2D NMR (cite ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

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